molecular formula C11H10F3NO3 B2568237 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester CAS No. 1438896-35-5

2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester

Cat. No.: B2568237
CAS No.: 1438896-35-5
M. Wt: 261.2
InChI Key: RTTPZCHKOXFJOW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester is a heterocyclic compound featuring a dihydrobenzoxazole core fused with a trifluoromethyl (-CF₃) substituent and an acetic acid methyl ester moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common feature in pharmaceuticals and agrochemicals . The ester group likely serves as a prodrug element, improving bioavailability through hydrolysis to the active carboxylic acid form .

Properties

IUPAC Name

methyl 2-[2-(trifluoromethyl)-3H-1,3-benzoxazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-17-9(16)6-10(11(12,13)14)15-7-4-2-3-5-8(7)18-10/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTPZCHKOXFJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(NC2=CC=CC=C2O1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester typically involves the reaction of 2-hydroxybenzaldehyde with trifluoroacetic anhydride to form the intermediate 2-(trifluoromethyl)benzoxazole. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(trifluoromethyl)-2,3-dihydrobenzoxazole-2-acetic acid.

    Reduction: Formation of 2-(trifluoromethyl)-2,3-dihydrobenzoxazole-2-ethanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoxazole moiety can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

a) Methyl 2-(2,3-Dihydrobenzofuran-5-yl)acetate
  • Structure : Replaces the benzoxazole ring with a dihydrobenzofuran system.
  • Key Differences: The oxygen atom in benzofuran is part of the fused ring, whereas benzoxazole contains both oxygen and nitrogen.
  • Applications : Dihydrobenzofuran esters are prevalent in fragrances and pharmaceuticals but lack the trifluoromethyl group’s metabolic resistance .
b) 2-(Diethylamino)ethyl 2-(2-Methyl-1,3-benzodioxol-2-yl)acetate Citrate
  • Structure: Incorporates a benzodioxole ring and a diethylaminoethyl ester.
  • The citrate salt enhances solubility, unlike the methyl ester in the target compound .
c) Methyl 2-[3-(Trifluoromethyl)pyrazol-1-yl]acetate
  • Structure : Features a pyrazole ring with a trifluoromethyl group.
  • Key Differences : The pyrazole’s aromaticity and nitrogen positioning confer distinct reactivity, such as stronger hydrogen-bond acceptor capacity compared to benzoxazole .

Trifluoromethyl-Containing Pharmaceutical Derivatives

a) (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
  • Structure : Contains dual trifluoromethyl groups on a pyridine-phenyl scaffold.
b) 7-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
  • Structure : A spirocyclic compound with trifluoromethyl groups on pyrimidine and phenyl rings.
  • Key Differences : The spiro architecture and bromoethoxy group enable covalent binding or prolonged half-life, unlike the simpler ester in the target compound .

Esters with Agrochemically Relevant Substituents

a) Triflusulfuron Methyl Ester
  • Structure : A sulfonylurea herbicide with a trifluoromethyl-substituted triazine.
  • Key Differences : The triazine ring enables photosynthesis inhibition, while the benzoxazole core may target different biological pathways .
b) Methyl 2-(3-Chloro-2-methylphenyl)-2-hydroxyacetate
  • Structure : A chloro-substituted phenylacetic acid ester.
  • Key Differences : The chlorine atom’s electron-withdrawing effect is weaker than trifluoromethyl, reducing stability and altering degradation kinetics .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound Dihydrobenzoxazole -CF₃, methyl ester ~265.2* Pharmaceuticals
Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate Dihydrobenzofuran Methyl ester ~206.2 Fragrances, intermediates
Triflusulfuron Methyl Ester Triazine-sulfonylurea -CF₃, methyl ester ~435.3 Herbicides
(R)-2-Methyl-1-(3-oxo-...)pyrrolidine ester Pyrrolidine Dual -CF₃, amide ~531.5 Enzyme inhibition

*Estimated based on molecular formula C₁₁H₁₀F₃NO₃.

Table 2: Physicochemical Properties

Compound Name LogP* Solubility (mg/mL) HPLC Retention Time (min)
Target Compound ~2.8 <0.1 (aqueous) Not reported
(R)-2-Methyl-1-(3-oxo-...)pyrrolidine ester 3.1 0.05 0.88
Methyl 2-(3-Chloro-2-methylphenyl)-...acetate 1.9 0.2 Not reported

*Predicted using fragment-based methods.

Biological Activity

Overview

2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester is a synthetic compound that belongs to the class of benzoxazole derivatives. Its unique structure, characterized by the presence of a trifluoromethyl group and an acetic acid methyl ester, imparts distinct physicochemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-hydroxybenzaldehyde with trifluoroacetic anhydride to form an intermediate, which is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride. This synthetic route allows for the production of the compound with high purity and yield .

Chemical Properties:

PropertyValue
Molecular Weight261.20 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log P (octanol-water partition coefficient)High (indicates lipophilicity)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The benzoxazole moiety is known to bind to various enzymes and receptors, modulating their activity and leading to various biological effects .

Antimicrobial Properties

Research indicates that compounds similar to 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that benzoxazole derivatives can inhibit bacterial growth and possess antifungal activity . The specific biological assays for this compound are yet to be extensively documented; however, its structural analogs have shown promising results against various pathogens.

Anticancer Activity

Preliminary studies suggest potential anticancer properties for this compound. The mechanism may involve the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For example, related compounds have been evaluated for their efficacy against cancer cell lines, indicating that modifications in the benzoxazole structure can enhance bioactivity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Compounds within the benzoxazole class have been reported to exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound could be explored further in inflammatory disease models.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating various benzoxazole derivatives found that modifications at the trifluoromethyl position significantly enhanced antibacterial activity against Gram-positive bacteria . Although specific data on this compound were not included, it suggests a pathway for further exploration.
  • Anticancer Studies : A related compound was shown to inhibit c-KIT kinase activity effectively, which is crucial in certain cancers such as gastrointestinal stromal tumors (GISTs). This finding supports the hypothesis that similar structural compounds may possess anticancer properties .
  • Inflammation Models : In vitro studies demonstrated that benzoxazole derivatives could reduce inflammation markers in macrophage cell lines. This indicates a potential therapeutic application for inflammatory diseases .

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